3-Methylmercaptopropionic Acid

Description

Properties

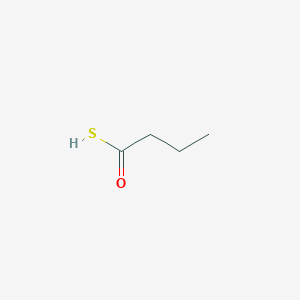

IUPAC Name |

butanethioic S-acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAODIKUWGRDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881270 | |

| Record name | 3-Methylthiopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3931-64-4 | |

| Record name | 3-Methylthiopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic H₂S Addition to Acrylic Acid

The direct addition of H₂S to acrylic acid (AA) under basic catalysis remains a cornerstone method. US5877349A discloses a process using guanidine-functionalized solid supports (e.g., polystyrene-divinylbenzene resins with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) at 30–100°C and 3–10 bar. Key advantages include:

-

Selectivity >95% for 3-MMPA by suppressing 3,3'-thiodipropionic acid (TDPA) formation.

-

Catalyst recyclability for >10 cycles without significant activity loss.

Reaction conditions are critical:

Esterification Followed by H₂S Addition

US5919971A describes a two-step process for methyl 3-mercaptopropionate (MMP):

-

Esterification : AA + methanol → methyl acrylate (MA).

-

H₂S Addition : MA + H₂S → MMP using TBD-grafted resins .

Performance data from Example II.1:

| Parameter | Value |

|---|---|

| MA Conversion | 98% |

| MMP Selectivity | 92% |

| Sulfide Diester | <5% |

| Catalyst Loading | 5 wt% |

This method achieves 98% MA conversion at 50°C, outperforming earlier amine-based catalysts.

Reactive Distillation for Continuous Esterification

CN113336683A introduces a reactive distillation system integrating esterification and product separation:

-

Fixed-bed pre-reactor : 3-mercaptopropionic acid (3-MPA) + methanol → crude MMP using macroporous sulfonic acid resins (e.g., D001).

-

Reactive distillation column :

-

Reaction section : Cation exchange resin (Amberlyst-15) at 70–100°C.

-

Distillation section : Xylene as azeotropic agent for water removal.

-

Comparative data from Example 1:

| Parameter | Fixed Bed + Distillation | Batch Process (Comparative) |

|---|---|---|

| 3-MPA Conversion | 98.23% | 88.42% |

| MMP Purity | 99.0% | 99.11% |

| Water Usage | 0 L/kg MMP | 25 L/kg MMP |

This method reduces wastewater by 100% and achieves near-equilibrium conversion via Le Chatelier’s principle .

Synthesis from Acrylonitrile and Sodium Hydrosulfide

CN101125827A outlines a three-step synthesis avoiding H₂S handling:

-

Nucleophilic Addition : Acrylonitrile + NaSH → sodium 3-mercaptopropionitrile.

-

Acid Hydrolysis : HCl → 3-mercaptopropionitrile.

-

Iron-Powder Reduction : Nitrile → carboxylic acid.

-

NaSH:Acrylonitrile molar ratio : 1.2:1.

-

HCl:Acrylonitrile molar ratio : 3:1.

-

Yield : 78% with 95% purity.

Limitations include iron sludge generation and higher energy costs for nitrile hydrolysis.

Alternative Methods and Emerging Approaches

Valorization of Acidic Waste Gas

LookChem details H₂S recovery from refinery waste gas for 3-MMPA synthesis:

Thiourea Derivative Coproduction

A parallel synthesis route yields thioureas and 3-MMPA:

Comparative Analysis of Industrial Methods

Reactive distillation emerges as the most scalable method, combining high conversion with 20–30% lower operating costs than batch processes .

Chemical Reactions Analysis

Addition Reactions

3-Methylmercaptopropionic acid can undergo several addition reactions due to its thiol and carboxylic acid functional groups. Notably:

-

Reaction with Acrylic Acid Esters: The mercapto acid can react with acrylic acid esters to form thiodipropionic acid derivatives. The reaction can be depicted as follows:

This reaction demonstrates how this compound can serve as a precursor for more complex thioesters, which are valuable in polymer chemistry .

Rearrangement Reactions

Under specific conditions, this compound can rearrange to form different products. For instance, heating the compound may lead to the formation of dithio and polythio derivatives through a series of elimination and addition reactions involving sulfur.

Oxidation Reactions

The thiol group in this compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent used. Common oxidants include hydrogen peroxide and potassium permanganate, which convert thiols into sulfonic acids:

This transformation is essential in modifying the compound for various applications in organic synthesis .

Research Findings on Reaction Conditions

Recent studies have highlighted the influence of various reaction conditions on the yield and selectivity of reactions involving this compound:

-

Temperature: Lower temperatures (0-40°C) favor the formation of mercapto derivatives, while higher temperatures (60-150°C) promote the formation of dithio derivatives.

-

Solvent Effects: The choice of solvent significantly affects product distribution; for example, using methanol tends to displace equilibrium towards undesired by-products .

Scientific Research Applications

Material Science

Thiol-Ene Click Chemistry

3-MPA plays a crucial role in thiol-ene click chemistry, particularly in the synthesis of biobased materials. Research by Boetje et al. (2023) demonstrated its use in esterifying polyethylene glycol (PEG) to create starch oleate films, which are promising for environmentally friendly packaging solutions .

Superhydrophobic Materials

Wang et al. (2023) explored the application of 3-MPA in creating superhydrophobic fabrics through Michael addition reactions under UV light. This method enhances the water resistance of textiles, making them suitable for outdoor and industrial applications .

Biomedical Applications

Nanoparticle Synthesis for Cancer Therapy

A notable application of 3-MPA is in the synthesis of gold nanoparticles for targeted cancer therapy. Munderere et al. (2024) utilized 3-MPA to coat nanoparticles with hyaluronic acid and folic acid, enabling redox-responsive drug delivery systems that selectively target cancer cells .

Inhibition of Enzymatic Activity

3-MPA acts as a competitive inhibitor of glutamate decarboxylase, which has implications in neurological research and potential treatments for epilepsy due to its convulsant properties . Its potency and rapid onset make it a valuable compound for studying neurotransmitter regulation.

Data Table: Applications of 3-Methylmercaptopropionic Acid

Case Study 1: Biobased Films

In a study conducted by Boetje et al., the incorporation of 3-MPA into the synthesis of starch oleate films was examined. The results indicated that these films exhibited improved mechanical properties and biodegradability compared to traditional plastics, highlighting the potential for sustainable packaging solutions.

Case Study 2: Targeted Drug Delivery

Munderere et al.'s research on gold nanoparticles demonstrated that the use of 3-MPA significantly enhanced the targeting efficiency of anticancer drugs. The study showed a marked increase in cellular uptake in cancerous cells compared to non-cancerous cells, suggesting a promising avenue for future cancer therapies.

Mechanism of Action

The mechanism of action of 3-Methylmercaptopropionic Acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group has a high affinity for metal ions, making it useful in the formation of metal-thiol complexes. These complexes can be used in various catalytic and sensing applications. The carboxylic acid group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

3-Mercaptopropionic Acid (3-MPA)

- Structure : C₃H₆O₂S, featuring a thiol (-SH) group at the third carbon (vs. methylthio in 3-MMPA) .

- Molecular Weight : 106.14 g/mol (lighter than 3-MMPA) .

- Applications: Acts as a capping agent for nanoparticles (e.g., quantum dots) due to its thiol group . Used in pharmaceuticals to inhibit thiol-dependent enzymes and synthesize O-desmethylvenlafaxine .

- Reactivity : More reactive than 3-MMPA due to the free thiol group, which readily forms disulfide bonds or reacts with heavy metals .

- Safety : Causes skin/eye irritation; requires stringent handling protocols .

| Property | 3-MMPA | 3-MPA |

|---|---|---|

| CAS Number | 646-01-5 | 107-96-0 |

| Functional Group | -SCH₃ | -SH |

| Molecular Weight (g/mol) | 120.166 | 106.14 |

| Key Applications | Microbial metabolism | Nanoparticle synthesis |

Methyl 3-Mercaptopropionate

- Structure : Ester derivative of 3-MPA (C₄H₈O₂S) with a methyl ester group (-COOCH₃) .

- Molecular Weight : 120.17 g/mol .

- Physical Properties : Boiling point 166°C , soluble in water .

- Applications : Intermediate in organic synthesis; used to produce thiophene derivatives .

- Comparison with 3-MMPA : Lacks the carboxylic acid group, reducing acidity but enhancing volatility.

3-Acetylthio-2-methylpropionic Acid

- Structure : C₆H₁₀O₃S, featuring an acetylated thioether and a methyl branch at the second carbon .

- Molecular Weight : 162.21 g/mol .

- Reactivity : The acetyl group stabilizes the thiol, making it less reactive than 3-MMPA or 3-MPA .

- Applications : Used in peptide synthesis and as a protected thiol reagent .

4-Thiapentanoic Acid (Synonym for 3-MMPA)

- Note: This is an alternative name for 3-MMPA, emphasizing the sulfur atom in the pentanoic acid chain .

Chemical and Physical Properties Comparison

Industrial and Research Significance

Biological Activity

3-Methylmercaptopropionic acid (3-MPA) is an organosulfur compound characterized by the presence of both carboxylic acid and thiol functional groups. It is primarily noted for its biological activities, particularly as an inhibitor of glutamate decarboxylase, which leads to a decrease in gamma-aminobutyric acid (GABA) levels in the brain, resulting in convulsive effects. This article explores the biological activity of 3-MPA, including its mechanisms, applications, and relevant case studies.

3-MPA acts as a competitive inhibitor of glutamate decarboxylase (GAD), an enzyme crucial for the synthesis of GABA from glutamate. By inhibiting GAD, 3-MPA reduces GABA concentrations in the central nervous system, which can lead to increased neuronal excitability and convulsions . This mechanism underpins its use in various experimental models to study seizure activity and neurobiology.

Effects on Neurotransmitter Levels

The inhibition of GAD by 3-MPA has significant implications for neurotransmitter dynamics:

- GABA Reduction : As a result of GAD inhibition, there is a marked decrease in GABA levels, which is associated with excitatory neurotransmission and potential seizure activity .

- Glutamate Dynamics : The competitive inhibition may also affect glutamate levels indirectly, leading to altered excitatory signaling within the brain .

Comparative Potency

Research indicates that 3-MPA exhibits higher potency and faster onset of action compared to other GAD inhibitors like allylglycine. This makes it a valuable compound for studying convulsant mechanisms and potential therapeutic interventions .

Research Uses

3-MPA is utilized in neuropharmacological research to model seizure disorders. Its ability to induce convulsions makes it a critical tool for investigating the effects of anticonvulsant drugs and understanding seizure mechanisms .

Industrial Applications

Beyond its biological activity, 3-MPA is also used in various industrial applications:

- Nanoparticle Synthesis : It is employed in the preparation of hydrophilic gold nanoparticles due to its affinity for sulfur ligands .

- Polymer Chemistry : The compound serves as a cross-linking agent in polymer synthesis and stabilizers in PVC production .

Case Study 1: Seizure Induction Models

In a study assessing the convulsant properties of 3-MPA, researchers administered varying doses to animal models. The results demonstrated dose-dependent increases in seizure frequency and severity, confirming its role as a potent convulsant agent. This study highlighted the potential for using 3-MPA in developing new anticonvulsant therapies .

Case Study 2: Metabolomic Profiling

Recent metabolomic studies have shown that dietary interventions affecting amino acid levels can alter the metabolic profile significantly. In these studies, 3-MPA was identified as a key metabolite influenced by dietary changes, suggesting its role in broader metabolic pathways beyond neurotransmission .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Glutamate Decarboxylase Inhibition | Reduces GABA synthesis leading to increased neuronal excitability |

| Convulsant Properties | Induces seizures in animal models |

| Nanoparticle Synthesis | Used to create hydrophilic gold nanoparticles |

| Polymer Cross-linking | Acts as a cross-linking agent in synthetic resins |

Comparative Analysis with Other Compounds

| Compound | Mechanism | Potency | Onset Time |

|---|---|---|---|

| This compound | GAD Inhibition | High | Fast |

| Allylglycine | GAD Inhibition | Moderate | Moderate |

| Baclofen | GABA Receptor Agonist | High | Slow |

Q & A

Q. What are the critical safety considerations when handling 3-Methylmercaptopropionic Acid in laboratory settings?

- Methodological Answer : Due to its flammability, acute toxicity (via inhalation), and corrosive properties, researchers must prioritize:

- Ventilation : Use fume hoods to prevent vapor accumulation .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., vapor respirators) is required for prolonged exposure .

- Fire Safety : Conflicts exist in SDS recommendations: TCI America advises against dry powder/CO₂ extinguishers due to toxic fumes , while Parchem permits their use . Always verify the latest SDS and prioritize water spray or alcohol-resistant foam .

Q. How should researchers optimize storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at room temperature. Prolonged storage is discouraged due to oxidative degradation, which increases toxicity. Regular SDS updates are essential, as aged samples may require re-evaluation .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC (with flame ionization detection) to assess purity (>98% as per TCI America ).

- Spectroscopy : FTIR for thiol (-SH) and carboxylic acid (-COOH) functional groups; ¹H/¹³C NMR to confirm molecular structure (C₃H₆O₂S) .

- Titration : Thiol-specific assays (e.g., Ellman’s reagent) to quantify active sulfhydryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies arise from varying purity levels, storage conditions, and assay protocols. To address this:

- Standardize Testing : Use OECD/EPA guidelines for acute toxicity (e.g., LD50 in rodent models) .

- Control Degradation : Monitor batch age via GC-MS to rule out degradation byproducts (e.g., disulfides) .

- Meta-Analysis : Cross-reference SDS data (e.g., Sigma-Aldrich vs. TCI America ) and prioritize peer-reviewed toxicology studies.

Q. What strategies are effective in synthesizing this compound derivatives for catalytic applications?

- Methodological Answer :

- Esterification : React with methanol under acidic catalysis to produce methyl esters (e.g., Methyl 3-Mercaptopropionate, CAS 2935-90-2) for use as ligands in metal-organic frameworks .

- Thiol-Ene Click Chemistry : Utilize UV-initiated reactions with alkenes to create functionalized polymers or nanoparticles .

- Stability Testing : Evaluate derivatives under oxidative/reductive conditions via cyclic voltammetry to assess catalytic durability .

Q. How does this compound interact with nanomaterials, and what are the implications for electronic materials?

- Methodological Answer :

- Surface Functionalization : The thiol group binds to gold or quantum dot surfaces, enabling use in biosensors. Optimize pH (5–7) to enhance binding efficiency .

- Conductivity Studies : Use electrochemical impedance spectroscopy (EIS) to measure charge transfer in nanocomposites. Contradictions in conductivity data may arise from impurities; purify via column chromatography before testing .

Q. What experimental designs mitigate ecological risks when disposing of this compound waste?

- Methodological Answer :

- Neutralization : Treat with 10% NaOH to convert thiol groups to less toxic disulfides, followed by adsorption onto activated carbon .

- Regulatory Compliance : Adhere to EPA TSCA guidelines and collaborate with certified waste management firms for incineration .

- Ecotoxicology Assays : Use Daphnia magna or algal models to assess LC50/EC50 values, ensuring compliance with REACH thresholds .

Methodological Notes for Data Integrity

- Reproducibility : Document all experimental parameters (e.g., temperature, catalyst loading) to enable replication .

- Data Contradictions : Use clustering analysis (e.g., hierarchical models) to identify outliers in toxicity or reactivity datasets .

- Ethical Compliance : Disclose conflicts in SDS recommendations and validate protocols with institutional safety boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.